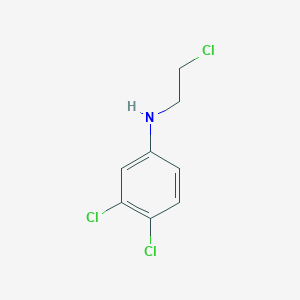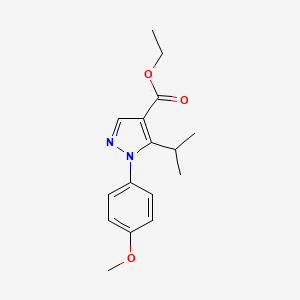
ethyl 1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylate, also known as ethyl 1-(4-methoxyphenyl)-5-propylpyrazole-4-carboxylate, is a chemical compound that has been used in scientific research for a variety of purposes. It is a white, crystalline solid that is soluble in water and organic solvents. It is used in a variety of organic synthesis reactions, and has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylate has been used in a variety of research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been used as a substrate for the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. In addition, it has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of ethyl 1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylate 1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylate is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It is also believed to act as a substrate for the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound 1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylate are not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It is also believed to act as a substrate for the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. In addition, it has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl 1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylate 1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylate in lab experiments include its high solubility in water and organic solvents, its low cost, and its high yield in synthesis reactions. The limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and techniques for its synthesis.
Zukünftige Richtungen
The potential future directions for research involving ethyl 1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylate 1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylate include further investigation into its biochemical and physiological effects, its potential applications in medicine, biochemistry, and pharmacology, and its potential toxicity. In addition, further research could be done to develop more efficient and cost-effective methods of synthesizing this compound. Finally, research could also be done to develop new uses for this compound in organic synthesis reactions.
Synthesemethoden
Ethyl 1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylate can be synthesized by a variety of methods. The most common method is the reaction of this compound 4-methoxybenzoate and propan-2-yl pyrazole-4-carboxylate in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction proceeds in aqueous solution at room temperature to yield this compound 1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylate in high yield.
Eigenschaften
IUPAC Name |
ethyl 1-(4-methoxyphenyl)-5-propan-2-ylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-5-21-16(19)14-10-17-18(15(14)11(2)3)12-6-8-13(20-4)9-7-12/h6-11H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELYOEJMPWXGKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)OC)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


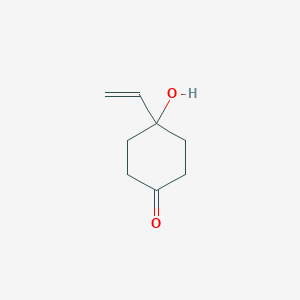
amine](/img/structure/B6611963.png)
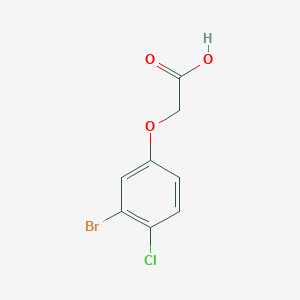
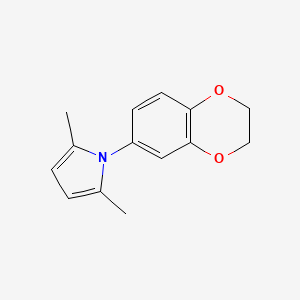
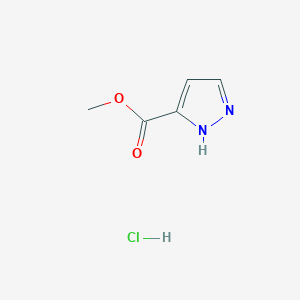
![5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B6611983.png)


![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carboxylic acid](/img/structure/B6612011.png)

